Pd‑Catalysed Allylic Transposition Selectivity
4-Methyl-N-(pent-1-en-3-yl)benzenesulfonamide is a prototypical substrate for the Pd(II)-catalysed [3,3]-aza-phospha-oxa-Cope rearrangement of (allyloxy)iminodiazaphospholidines, a transformation that delivers N-protected allylic amines with retention of the branched allylic framework. This reaction pathway requires a 1‑substituted allylic architecture (R¹ ≠ H) and is therefore inaccessible to the linear N-(pent-4-en-1-yl) regioisomer, where the double bond is remote from the nitrogen . The branched compound thus provides a synthetic entry point to chiral allylic amine derivatives that is structurally programmed into the pent-1-en-3-yl motif and cannot be replicated by its linear isomer or the saturated N‑pentyl analog.
| Evidence Dimension | Compatibility with Pd(II)-catalysed allylic transposition |
|---|---|
| Target Compound Data | Branched 1‑vinyl‑substituted allylic sulfonamide; participates as a model substrate in Pd(II)-catalysed [3,3]-rearrangement (explicitly cited as CAS 124070-39-9 in the methodology scope) |
| Comparator Or Baseline | 4-Methyl-N-(pent-4-en-1-yl)benzenesulfonamide (CAS 81097-24-7): linear N-alkenyl chain with remote olefin; does not meet the 1-substituted allylic structural prerequisite for the transposition |
| Quantified Difference | Qualitative structural gate: branched allylic architecture enables the transposition; linear regioisomer is structurally excluded from this reactivity manifold |
| Conditions | Synthetic organic methodology assessment; structural reactivity criteria derived from the Pd(II)-catalysed rearrangement of (allyloxy)iminodiazaphospholidines |
Why This Matters
A procurement choice of the linear regioisomer over 4-methyl-N-(pent-1-en-3-yl)benzenesulfonamide forecloses an entire catalytic transformation class, directly limiting the synthetic options available to the user.
